2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[1,2-a]benzimidazole core, which is a fused bicyclic system, and is functionalized with a methoxypropyl group and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step often starts with the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via alkylation reactions, where the benzimidazole intermediate is treated with 3-methoxypropyl halide in the presence of a base such as potassium carbonate.
Acylation to Form the Final Product: The final step involves the acylation of the imidazo[1,2-a]benzimidazole intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the imidazo[1,2-a]benzimidazole core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
- Substitution
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3/c1-28-13-7-12-24-20(27)18(14-19(26)22-15-8-3-2-4-9-15)25-17-11-6-5-10-16(17)23-21(24)25/h2-6,8-11,18H,7,12-14H2,1H3,(H,22,26) |
InChI Key |
INGRJDIUJUVMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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